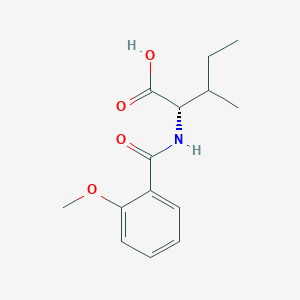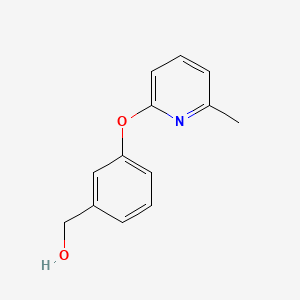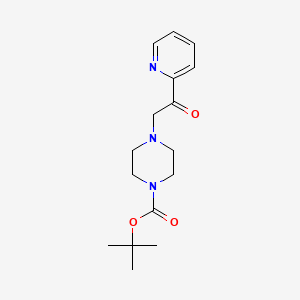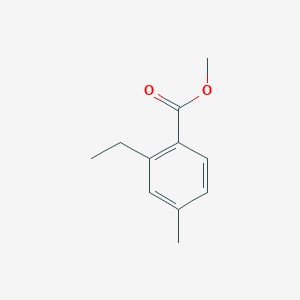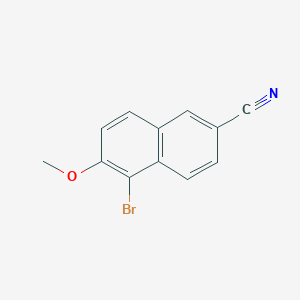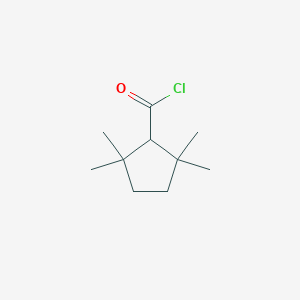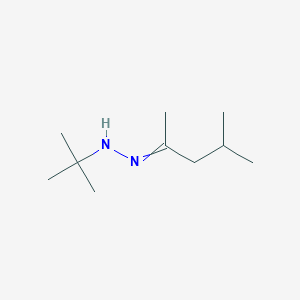
2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone is an organic compound that combines the properties of methyl isobutyl ketone and t-butylhydrazone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl isobutyl ketone can be synthesized through a three-step process starting from acetone. The first step involves the self-condensation of acetone to produce diacetone alcohol, which then dehydrates to form mesityl oxide. Finally, mesityl oxide is hydrogenated to yield methyl isobutyl ketone . The t-butylhydrazone derivative can be prepared by reacting methyl isobutyl ketone with t-butylhydrazine under controlled conditions.
Industrial Production Methods
Industrial production of methyl isobutyl ketone typically involves the use of a strongly acidic, palladium-catalyzed cation exchange resin under medium pressure of hydrogen . This method allows for the efficient production of large quantities of the compound. The t-butylhydrazone derivative can be synthesized on an industrial scale using similar catalytic processes, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen for reduction, oxygen or other oxidizing agents for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone has several scientific research applications:
Chemistry: It is used as a solvent and reagent in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of coatings, adhesives, and other industrial products
Mecanismo De Acción
The mechanism of action of methyl isobutyl ketone t-butylhydrazone involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, influencing the rate and outcome of these processes. Its effects are mediated through its ability to form stable complexes with other molecules, facilitating or inhibiting specific reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl isopropyl ketone
- 2-Pentanone
- Diisobutyl ketone
Uniqueness
2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone is unique due to its combined properties of methyl isobutyl ketone and t-butylhydrazone. This combination allows it to participate in a wider range of chemical reactions and applications compared to its individual components .
Propiedades
Número CAS |
32818-94-3 |
|---|---|
Fórmula molecular |
C10H22N2 |
Peso molecular |
170.30 g/mol |
Nombre IUPAC |
2-methyl-N-[(E)-4-methylpentan-2-ylideneamino]propan-2-amine |
InChI |
InChI=1S/C10H22N2/c1-8(2)7-9(3)11-12-10(4,5)6/h8,12H,7H2,1-6H3/b11-9+ |
Clave InChI |
LUFLQNHYECGQNP-PKNBQFBNSA-N |
SMILES isomérico |
CC(C)C/C(=N/NC(C)(C)C)/C |
SMILES canónico |
CC(C)CC(=NNC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


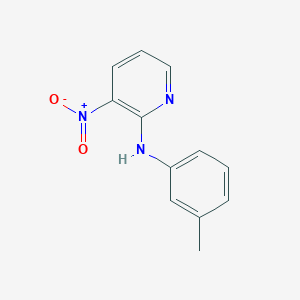
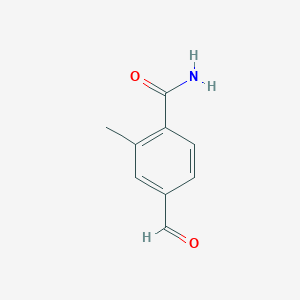
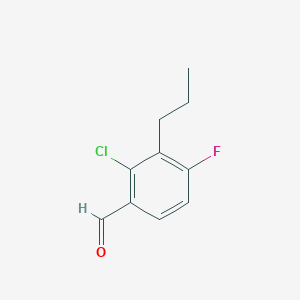
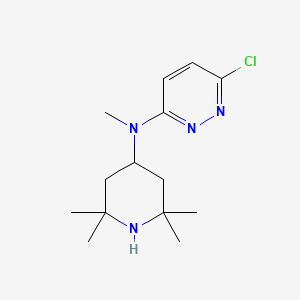

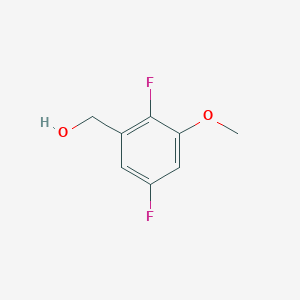
![4-[6-(Piperidin-1-ylcarbonyl)pyridin-3-yl]morpholine](/img/structure/B8371977.png)
